molecular formula C125H199N39O33S B3029874 Pth (13-34) (human) CAS No. 81306-64-1

Pth (13-34) (human)

Numéro de catalogue: B3029874
Numéro CAS: 81306-64-1
Poids moléculaire: 2808.2 g/mol
Clé InChI: VFUXFEHDZJLJEA-HQIUGSBTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Definition as a Parathyroid Hormone Fragment and Research Significance

Human Parathyroid Hormone (13-34), abbreviated as PTH (13-34), is a synthetically produced or naturally occurring fragment of the full-length, 84-amino acid human parathyroid hormone (PTH). usbio.netwikipedia.org Specifically, it represents the amino acid sequence from position 13 to 34 of the parent hormone. usbio.netchemicalbook.comalfa-chemistry.com The full human parathyroid hormone is a critical regulator of calcium and phosphate levels in the body, primarily acting on bone and kidney to maintain mineral homeostasis. wikipedia.orguniprot.org

The significance of PTH (13-34) in research lies in its utility as a molecular tool to dissect the complex mechanisms of PTH action. moleculardepot.com While the initial N-terminal region (amino acids 1-34) of PTH is known to be crucial for its biological activity, including the stimulation of bone formation and resorption, fragments like PTH (13-34) that lack the initial amino-terminal residues are instrumental in studying the specific roles of different domains of the PTH molecule and their interaction with the parathyroid hormone 1 receptor (PTH1R). nih.govbiochemia-medica.com Research has shown that while PTH fragments like PTH (1-34) and PTH (1-31) stimulate intracellular cyclic AMP (cAMP) accumulation, a key signaling pathway for PTH action, PTH (13-34) does not. nih.gov This makes it a valuable negative control in studies investigating cAMP-mediated effects of PTH. Furthermore, some studies suggest that C-terminal fragments of PTH may have biological activities independent of the full-length hormone. nih.goventokey.com

Historical Context of its Identification and Initial Academic Utility

The identification and study of PTH fragments are rooted in the broader history of parathyroid hormone research, which began with the discovery of the parathyroid glands in the late 19th century. bioscientifica.com Early in the 20th century, the physiological role of PTH in calcium regulation was established. bioscientifica.comscielo.br The development of radioimmunoassays for PTH in the 1960s by Berson and Yalow was a pivotal moment, allowing for the measurement of circulating PTH and revealing its heterogeneity. entokey.combioscientifica.com This led to the understanding that PTH exists in the bloodstream not only as the full-length 84-amino acid peptide but also as various fragments. oup.com

The initial academic utility of synthetic PTH fragments, including those encompassing the 13-34 region, was in the development and characterization of these immunoassays. researchgate.net Second-generation "intact" PTH assays, for instance, often use a detection antibody that recognizes an epitope within the 13-34 region of the PTH molecule. biochemia-medica.comentokey.comdoctorabad.comnih.gov The ability to synthesize specific fragments like PTH (13-34) allowed researchers to create highly specific antibodies and to probe the structure-function relationships of the parathyroid hormone. moleculardepot.com Studies in the 1980s and 1990s utilized such fragments to investigate their effects on various cellular processes, such as glucose-6-phosphate dehydrogenase activity in the kidney and the regulation of vitamin D receptor expression in bone cells. moleculardepot.com These early investigations with fragments like PTH (13-34) were crucial in building a more detailed picture of PTH biology beyond the actions of the full-length hormone.

Detailed Research Findings

Subsequent research has further elucidated the specific actions and interactions of PTH (13-34).

PropertyFinding
Molecular Formula C125H199N39O33S
Molecular Weight 2808.22 g/mol
Amino Acid Sequence Lys-His-Leu-Asn-Ser-Met-Glu-Arg-Val-Glu-Trp-Leu-Arg-Lys-Lys-Leu-Gln-Asp-Val-His-Asn-Phe
Research AreaKey Findings
Receptor Interaction PTH (13-34) is a C-terminal fragment that can activate protein kinase C (PKC) through a pathway independent of phospholipase C (PLC). nih.gov This suggests complex interactions with the PTH1R, where different ligand domains may engage distinct receptor regions.
Signaling Pathways Unlike N-terminal fragments such as PTH (1-34), PTH (13-34) does not stimulate the production of cyclic AMP (cAMP), a primary second messenger in PTH signaling. nih.gov This lack of cAMP stimulation makes it a useful tool for isolating and studying non-cAMP-mediated effects of PTH receptor activation.
Gene Regulation In studies examining the regulation of the osteocalcin gene, a marker for mature osteoblasts, PTH (13-34) did not induce promoter activity, in contrast to cAMP-stimulating PTH analogs. nih.gov
Physiological Effects in Animal Models In experimental models of renal failure, PTH (7-34), a similar amino-truncated peptide, did not demonstrate significant effects on bone or vascular tissues, unlike the anabolic and hypercalcemic effects observed with PTH (1-34). nih.gov

Propriétés

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C125H199N39O33S/c1-63(2)47-83(112(185)149-79(34-37-94(130)166)107(180)159-91(56-99(173)174)119(192)164-101(67(9)10)122(195)160-88(53-71-59-138-62-143-71)116(189)158-89(54-95(131)167)117(190)161-92(123(196)197)50-68-25-13-12-14-26-68)153-105(178)76(31-19-22-43-128)145-103(176)75(30-18-21-42-127)144-104(177)77(32-23-44-139-124(133)134)147-111(184)84(48-64(3)4)154-114(187)86(51-69-57-141-74-29-16-15-27-72(69)74)156-108(181)81(36-39-98(171)172)151-121(194)100(66(7)8)163-110(183)78(33-24-45-140-125(135)136)146-106(179)80(35-38-97(169)170)148-109(182)82(40-46-198-11)150-120(193)93(60-165)162-118(191)90(55-96(132)168)157-113(186)85(49-65(5)6)155-115(188)87(52-70-58-137-61-142-70)152-102(175)73(129)28-17-20-41-126/h12-16,25-27,29,57-59,61-67,73,75-93,100-101,141,165H,17-24,28,30-56,60,126-129H2,1-11H3,(H2,130,166)(H2,131,167)(H2,132,168)(H,137,142)(H,138,143)(H,144,177)(H,145,176)(H,146,179)(H,147,184)(H,148,182)(H,149,185)(H,150,193)(H,151,194)(H,152,175)(H,153,178)(H,154,187)(H,155,188)(H,156,181)(H,157,186)(H,158,189)(H,159,180)(H,160,195)(H,161,190)(H,162,191)(H,163,183)(H,164,192)(H,169,170)(H,171,172)(H,173,174)(H,196,197)(H4,133,134,139)(H4,135,136,140)/t73-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,100-,101-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFUXFEHDZJLJEA-HQIUGSBTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC5=CNC=N5)NC(=O)C(CCCCN)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CNC=N5)NC(=O)[C@H](CCCCN)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C125H199N39O33S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80745583
Record name L-Lysyl-L-histidyl-L-leucyl-L-asparaginyl-L-seryl-L-methionyl-L-alpha-glutamyl-L-arginyl-L-valyl-L-alpha-glutamyl-L-tryptophyl-L-leucyl-L-arginyl-L-lysyl-L-lysyl-L-leucyl-L-glutaminyl-L-alpha-aspartyl-L-valyl-L-histidyl-L-asparaginyl-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2808.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81306-64-1
Record name L-Lysyl-L-histidyl-L-leucyl-L-asparaginyl-L-seryl-L-methionyl-L-alpha-glutamyl-L-arginyl-L-valyl-L-alpha-glutamyl-L-tryptophyl-L-leucyl-L-arginyl-L-lysyl-L-lysyl-L-leucyl-L-glutaminyl-L-alpha-aspartyl-L-valyl-L-histidyl-L-asparaginyl-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Receptor Interaction and Binding Kinetics of Human Pth 13-34

Parathyroid Hormone 1 Receptor (PTH1R) Binding Specificity

The PTH1R, a member of the class B G protein-coupled receptor (GPCR) superfamily, exhibits specific binding characteristics towards its ligands, including human PTH (13-34). This specificity is influenced by the receptor's conformational state and the structural nuances of the ligand.

The PTH1R can exist in at least two distinct ligand-binding conformations: the G protein-uncoupled state (R0) and the G protein-coupled state (RG) biorxiv.orgelifesciences.org. Human PTH (13-34) demonstrates differential affinity for these conformational states, preferentially binding to the R0 conformation. Studies indicate that PTH (13-34) exhibits approximately a four-fold higher affinity for the R0 state compared to PTH-related peptide (PTHrP) (1-36) nih.govbiorxiv.org. While both PTH (13-34) and PTHrP (1-36) show similar affinities for the RG state, PTH (13-34) displays a significantly higher affinity for the R0 state nih.govbiorxiv.org.

Quantitative measurements of binding affinity for PTH (13-34) to the isolated extracellular domain (ECD) of the PTH1R place its dissociation constant (Kd) in the range of 1-3 μM pnas.org. One study reported a Kd of 2.8 μM for PTH binding to the ECD nih.gov. Furthermore, the binding affinity of PTH (13-34) to the PTH1R is modulated by extracellular calcium concentrations, with a notable increase in affinity observed in the presence of 15 mM Ca2+ nih.gov.

Table 1: Binding Affinity of Human PTH (13-34) to PTH1R

Ligand/StateBinding Affinity (Kd/Ki)NotesReference(s)
PTH (13-34) to PTH1R ECD1-3 μMDissociation constant (Kd) pnas.org
PTH (13-34) to PTH1R ECD2.8 μMDissociation constant (Kd) nih.gov
PTH (13-34) to R0 conformationHigher than PTHrP(1-36)~4-fold higher affinity nih.govbiorxiv.org
PTH (13-34) to RG conformationSimilar to PTHrP(1-36)Similar affinity nih.govbiorxiv.org
PTH (13-34) affinity in 15 mM Ca2+~5-fold increaseCa2+-dependent binding modulation nih.gov

The N-terminal 34-amino acid fragment of PTH, including PTH (13-34), is functionally equivalent to full-length PTH (84 amino acids) in terms of high-affinity receptor binding and receptor activation physiology.org. Both PTH (13-34) and PTHrP (1-36) bind to the PTH1R ECD as amphipathic α-helices, fitting into a conserved hydrophobic groove on the receptor nih.govpnas.orgnih.gov.

While both ligands interact similarly with the RG conformation of the PTH1R, PTH (13-34) exhibits a distinct preference for the R0 conformation over PTHrP (1-36) nih.govbiorxiv.org. Generally, PTH (13-34) displays a modestly higher affinity for the PTH1R compared to PTHrP (1-34), with some studies suggesting an approximate four-fold difference biorxiv.org. These differences in binding affinity and kinetics contribute to distinct molecular actions and signaling durations observed between PTH and PTHrP, with PTH (13-34) tending to form more stable complexes with the receptor than PTHrP (1-36) nih.govresearchgate.net.

Table 2: Comparative Binding of PTH (13-34) and PTHrP (1-36) to PTH1R

LigandAffinity for R0 ConformationAffinity for RG ConformationComparative Affinity (PTH vs. PTHrP)Reference(s)
PTH (13-34)HighSimilar to PTHrP~4-fold higher overall affinity nih.govbiorxiv.org
PTHrP (1-36)Lower than PTH (13-34)Similar to PTH (13-34) nih.govbiorxiv.org

The primary and well-established receptor for human PTH (13-34) is the Parathyroid Hormone 1 Receptor (PTH1R) pnas.orgphysiology.org. While a second receptor, PTH2R, exists and can respond to PTH, it does not bind PTHrP physiology.org. The differential binding of PTH (13-34) is predominantly characterized by its distinct interactions with the various conformational states (R0 and RG) of the PTH1R, rather than binding to separate receptor subtypes biorxiv.orgelifesciences.org.

Comparison of Binding Properties with Full-Length PTH and PTH-Related Peptide (PTHrP)

Molecular Mechanism of Ligand-Receptor Interaction

The binding of human PTH (13-34) to the PTH1R is understood through a multi-step mechanism that involves sequential interactions with different regions of the receptor, leading to receptor activation.

The interaction of PTH (13-34) with the PTH1R is best described by a "two-domain" or "two-step" binding model nih.govpnas.orgnih.govnih.govfrontiersin.orgpnas.org. This model posits an initial binding event followed by a second interaction that triggers receptor activation.

The first step involves the C-terminal portion of PTH (approximately residues 15-34) binding to the N-terminal extracellular domain (ECD) of the PTH1R. This interaction, often referred to as binding to the "N-domain," is primarily responsible for establishing high-affinity binding nih.govnih.govfrontiersin.org. Subsequently, the N-terminal portion of PTH (approximately residues 1-14) engages with the transmembrane domain (TMD) and extracellular connecting loops of the PTH1R, sometimes termed the "J-domain" nih.govnih.govpnas.org. This second interaction is critical for inducing the necessary conformational changes within the receptor that initiate intracellular signaling cascades nih.govfrontiersin.org.

Several key domains within the PTH1R play crucial roles in the binding and activation process mediated by human PTH (13-34).

N-terminal Extracellular Domain (ECD): The ECD serves as a primary binding site for the C-terminal fragment (15-34) of PTH. This interaction confers high affinity and specificity to the ligand-receptor complex nih.govpnas.orgphysiology.orgoup.com. The ECD possesses a conserved class B GPCR fold, featuring a hydrophobic groove that accommodates the α-helical structure of the PTH peptide pnas.orgnih.gov. Studies utilizing chimeric receptors have underscored the critical role of the ECD in hormone binding oup.comoup.com.

Transmembrane Domain (TMD) and Extracellular Connecting Loops (J-domain): The N-terminal portion of PTH (1-14) interacts with the TMD and the extracellular connecting loops of the PTH1R nih.govnih.govpnas.org. This interaction is essential for initiating signal transduction and activating the receptor, bridging the gap between ligand binding and intracellular signaling events nih.govfrontiersin.org. Chimeric receptor studies further emphasize that both the ECD and the carboxy-core (encompassing the TMD and loops) are indispensable for PTH (13-34) binding and signal transduction, indicating a cooperative functional interplay between these receptor regions oup.com.

Structure-activity Relationship Sar Studies of Human Pth 13-34

Identification of Key Amino Acid Residues for Receptor Binding and Downstream Signaling

The interaction of PTH with its receptor, PTH1R, is complex and involves multiple regions of the peptide. While the N-terminal residues (1-6) are critical for activating adenylyl cyclase, the central and C-terminal regions of PTH (1-34) also play significant roles in receptor binding affinity and downstream signaling acs.orgnih.govoup.comnih.gov. Specifically, residues within the 15-34 region are considered principal determinants of receptor-binding affinity, interacting with the N-terminal extracellular domain of the PTH1R nih.govoup.comnih.gov. Furthermore, the C-terminal portion, including residues like those in the 13-34 fragment, has been implicated in activating Protein Kinase C (PKC) through a pathway that can be independent of phospholipase C (PLC) nih.govnih.govnih.govresearchgate.net.

The precise amino acid residues responsible for specific interactions and signaling events are areas of ongoing research. For instance, while the N-terminus is crucial for adenylyl cyclase stimulation, the C-terminal region, including residues 28-34, has been identified as a functional domain for Protein Kinase C activation in certain cell types researchgate.netoup.com.

Functional Domains within the Peptide Sequence

The PTH (1-34) sequence can be conceptually divided into functional domains, with the fragment PTH (13-34) contributing to specific signaling pathways.

C-Terminal Regions for Protein Kinase C Translocation

The C-terminal region of PTH, specifically fragments like PTH (13-34), plays a significant role in activating Protein Kinase C (PKC) nih.govnih.govnih.govresearchgate.netoup.com. Studies indicate that residues 28-34 are crucial for PKC translocation in some cell systems, and the fragment PTH (13-34) has been shown to activate PKC via a PLC-independent mechanism nih.govnih.govresearchgate.net. This suggests that the (13-34) segment contains key structural elements necessary for engaging the receptor in a manner that initiates the PKC signaling cascade.

Effects of Amino Acid Substitutions and Truncations on Biological Activity and Conformation

Modifications to the PTH (13-34) sequence, whether through amino acid substitutions or truncations, can profoundly impact its biological activity, receptor binding affinity, and conformational stability acs.orgoup.comclevelandclinic.orgresearchgate.net.

Substitutions: Introducing β-amino acid residues at positions 11-13, near the putative hinge region, altered the conformational properties and significantly reduced binding affinity and adenylyl cyclase activity in some analogues acs.org. Conversely, other substitutions might restore or enhance activity, depending on their location and chemical properties acs.orgacs.orgelifesciences.org. For example, oxidation of methionine residues (Met-8 and Met-18) can decrease biological function, with Met-8 oxidation having a more significant impact acs.org.

Truncations: While the N-terminal residues (1-6) are vital for AC stimulation, truncations that retain the C-terminal region, such as PTH (13-34), can still activate PKC nih.govmedscape.orgnih.gov. However, these truncated fragments may not elicit the full spectrum of biological effects, particularly those dependent on sustained adenylyl cyclase activation for bone formation medscape.org.

Table 1: Effects of Amino Acid Modifications on PTH Activity

Modification TypePosition(s)Specific Change(s)Effect on Biological ActivityReference(s)
Substitution (β-amino acid)11-13β-Ala insertionReduced binding affinity and adenylyl cyclase activity; partial or complete restoration depending on specific analogue. acs.org
OxidationMet-8Met sulfoxideSignificantly reduces biological activity. acs.org
OxidationMet-18Met sulfoxideSlightly reduces potency. acs.org
Truncation1-6 absentPTH (7-34)Retains binding affinity but lacks PTH biologic activity; acts as an antagonist. biochemia-medica.com
Truncation1-12 absentPTH (13-34)Can activate PKC via a PLC-independent pathway; lacks significant adenylyl cyclase stimulation for bone formation. nih.govmedscape.orgnih.gov
SubstitutionArg-25Cys (R25C)Can lead to dimerization, altering receptor binding affinity and cAMP response; dimeric form shows anabolic properties in vivo. elifesciences.org

Design and Characterization of Peptide Analogs and Mimetics with Modified Activity Profiles

SAR studies have guided the design of PTH analogs and mimetics with altered or improved activity profiles, aiming for enhanced therapeutic efficacy, such as for osteoporosis treatment acs.orgnih.govoup.comnih.gov. These efforts involve modifying the peptide sequence to optimize receptor binding, signaling potency, and duration of action.

Analogs with Modified Amino Acids: The incorporation of non-natural amino acids, like β-amino acids, has been explored to probe conformational requirements and improve stability or activity acs.orgresearchgate.netnih.gov. For instance, specific substitutions can restore or enhance binding affinity and biological activity, while others may abolish it acs.org.

Hybrid Peptides: Hybrid peptides combining elements of PTH and PTH-related peptide (PTHrP) have been developed to achieve prolonged signaling responses and potentially improved therapeutic outcomes oup.com. These hybrids aim to leverage the distinct binding and activation properties of the two peptides to create more effective osteoanabolic agents.

Truncated and Modified Fragments: Fragments like PTH (13-34) itself, or further modified versions, are studied for their specific signaling capabilities, such as PKC activation, which could be harnessed for different therapeutic applications nih.govmedscape.orgnih.gov.

Table 2: Examples of PTH Analogs and Mimetics Design

Peptide/Analog TypeKey Modifications/FeaturesTargeted Activity/OutcomeReference(s)
PTH (1-34) with β-amino acid substitutionsIncorporation of β-amino acids at positions 11-13.Probing conformational requirements; modulating binding affinity and biological activity. acs.orgresearchgate.netnih.gov
PTHrP (1-34) analogs with PTH residuesSubstitution of specific residues in PTHrP to mimic PTH.Altering receptor selectivity and signaling profiles. nih.govphysiology.org
Hybrid PTH/PTHrP Peptides (e.g., LA PTH)Combination of sequences from PTH and PTHrP.Achieving prolonged cAMP signaling; enhanced osteogenic potential. oup.com
PTH (13-34)C-terminal fragment of PTH (1-34).Activates PKC via PLC-independent pathway; potential for specific signaling applications. nih.govmedscape.orgnih.govnih.gov
Dimeric R25C PTH (1-34)Substitution of Arg-25 with Cys, leading to dimerization.Altered receptor binding and cAMP response; anabolic properties in vivo. elifesciences.org
PTH (1-34) with Met-8 to Nle substitution (Nle8,18)PTHMethionine at position 8 mutated to Norleucine.Increased stability and synthetic efficiency without significantly altering bioactivity. bjmu.edu.cn

Cellular and Molecular Biological Roles of Human Pth 13-34 in in Vitro Models

Effects on Osteoblastic Cell Function and Differentiation

The PTH (13-34) fragment, like other PTH fragments, interacts with the parathyroid hormone receptor 1 (PTHR1) and influences osteoblastic cells, which are critical for bone formation.

Regulation of Osteogenesis in Human Mesenchymal Stem Cells

Human Mesenchymal Stem Cells (hMSCs) are multipotent cells capable of differentiating into osteoblasts, making them a key focus for studying osteogenesis. Intermittent administration of PTH (1-34) has been shown to promote osteogenesis in hMSCs. This effect is linked to the activation of intracellular signaling pathways, including Protein Kinase C (PKC), particularly the PKCδ isoform nih.govmdpi.com. PTH (1-34) treatment has been observed to upregulate key osteogenic genes such as RUNX2, type I Collagen, Alkaline Phosphatase (ALP), and Osterix, and increase ALP activity mdpi.com. PTH also enhances the migration and adhesion of skeletal stem cells (SSCs), which are precursors to osteoblasts, by upregulating proteins like fibronectin and CXCR4, mediated through the Rictor/mTORC2-AKT signaling pathway mdpi.com. While direct studies on the PTH (13-34) fragment's specific role in hMSC osteogenesis are not explicitly detailed in the provided snippets, the general mechanism of PTH action involves binding to the PTH1R, activating downstream signaling pathways that promote osteogenic differentiation nih.govmdpi.commdpi.com.

Influence on Keratinocyte Biology

Beyond bone, PTH and its fragments have been investigated for their effects on keratinocytes, the primary cells of the epidermis.

Impact on Cell Proliferation and Induction of Apoptosis

Recombinant human parathyroid hormone (rhPTH) (1-34) has been reported to inhibit epidermal proliferation and induce terminal differentiation in keratinocytes. Specifically, rhPTH (1-34) has been shown to inhibit the proliferation of HaCaT cells (a human keratinocyte cell line) by inducing G1 phase arrest and apoptosis nih.gov. The inhibitory effect on cell proliferation was concentration-dependent, with significant inhibition observed at concentrations above 8×10−7 mol/L nih.gov. While the PTH (13-34) fragment's specific impact on keratinocyte proliferation and apoptosis is not detailed, the broader PTH (1-34) fragment demonstrates these effects nih.govoup.com.

Regulation of Keratinocyte Differentiation Pathways

PTH and its related peptide (PTHrP) have been implicated in the regulation of keratinocyte differentiation. In vitro studies suggest that PTHrP promotes keratinocyte differentiation, whereas in vivo studies have indicated an inhibitory role uea.ac.uk. The PTH (1-34) fragment has been found to induce terminal differentiation in keratinocytes nih.gov. Furthermore, a modified PTH analog, hPTH (3-34/29-34), has been shown to accelerate skin wound re-epithelialization by inducing keratinocyte migration and epithelial-mesenchymal transition (EMT) via activation of the PTHR1-PI3K/AKT pathway nih.govresearchgate.net. This suggests that PTH fragments can modulate keratinocyte differentiation pathways, potentially through signaling cascades involving PI3K/AKT nih.govresearchgate.net.

Regulation of Gene Expression (e.g., Vitamin D Receptor)

The regulation of gene expression is a key cellular function influenced by various hormones and signaling molecules. Studies investigating the impact of human PTH (13-34) on the expression of the Vitamin D Receptor (VDR) in osteoblast-like cells (ROS 17/2.8) have revealed that this specific fragment does not exert an inhibitory effect on VDR gene expression oup.com. This finding contrasts with the actions of other PTH fragments, such as PTH (1-34) and PTH (1-31), which have been shown to inhibit VDR gene expression in similar in vitro models oup.com.

The regulation of VDR gene expression is a complex process influenced by signaling pathways activated by PTH, including those involving protein kinase A (PKA) and protein kinase C (PKC) oup.com. While PTH (1-34) and PTH (1-31) can downregulate VDR expression, human PTH (13-34) does not appear to mediate this specific transcriptional modulation oup.com.

Table 2: Human PTH (13-34) Effect on Vitamin D Receptor (VDR) Gene Expression In Vitro

Cell Type & ConditionEffect of Human PTH (13-34)Source
Osteoblast-like cells (ROS 17/2.8)Did not inhibit VDR gene expression in the absence or presence of 1,25-(OH)2D3. oup.com
Osteoblast-like cells (ROS 17/2.8) VDR ContentDid not decrease VDR content in the absence or presence of 1,25-(OH)2D3. oup.com

Compound List

Human Parathyroid Hormone (13-34) [PTH (13-34) (human)]

Parathyroid Hormone (PTH)

1,25-Dihydroxyvitamin D3 [1,25(OH)2D3]

Protein Kinase C (PKC)

Protein Kinase A (PKA)

Vitamin D Receptor (VDR)

Caco-2 cells

ROS 17/2.8 cells

Analytical Methodologies for Human Pth 13-34 Research

Immunometric Assays (IMAs)

Immunometric assays (IMAs), often referred to as "sandwich" assays, have been the cornerstone of PTH measurement in clinical laboratories for many years. These assays utilize two antibodies that bind to distinct epitopes on the target molecule.

Second-Generation "Intact PTH" Assays and Epitope Specificities

Second-generation PTH assays, commonly known as "intact PTH" assays, were a significant advancement over earlier radioimmunoassays (RIAs) biochemia-medica.comresearchgate.netnih.govdoctorabad.comnih.gov. These assays typically employ a capture antibody directed against the C-terminal region of the PTH molecule (e.g., epitopes 39-84) and a detection or signal antibody that targets an N-terminal epitope biochemia-medica.comdoctorabad.comnih.goventokey.comresearchgate.net. Crucially, the detection antibodies in many second-generation assays are specific for the region encompassing amino acids 13-34 biochemia-medica.comdoctorabad.comnih.goventokey.comresearchgate.netpnas.org. This epitope specificity allows these assays to detect the full-length, biologically active PTH (1-84) molecule. The 13-34 region is known to be critical for the hormone's interaction with the PTH receptor and its subsequent biological effects oup.com.

Table 1: Comparison of PTH Assay Generations

Assay GenerationCapture Antibody Epitope(s)Detection Antibody Epitope(s)What is MeasuredKey Limitations
First-Generation (RIA) Varied (often C-terminal or mid-region)Single antibody, varied epitopesBroad range of PTH forms, often C-terminal fragmentsLow specificity, cross-reactivity with fragments, low sensitivity researchgate.netnih.govscielo.brscielo.br
Second-Generation (Intact PTH) C-terminal (e.g., 39-84)N-terminal (e.g., 13-34, 12-24, 26-32)Intact PTH (1-84) and "long" C-terminal fragments (e.g., 7-84)Cross-reactivity with C-terminal fragments, potential overestimation of PTH levels biochemia-medica.comnih.govdoctorabad.comnih.govresearchgate.net
Third-Generation (Bioactive/Whole PTH) C-terminal (e.g., 39-84)Extreme N-terminal (e.g., 1-4)Primarily intact PTH (1-84)May not detect certain modified PTH forms; cost and availability compared to 2nd gen debated nih.govdoctorabad.comnih.goventokey.comscielo.br

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful analytical tool for the precise and sensitive quantification of peptides, including PTH fragments, in biological matrices nih.govresearchgate.netresearchgate.net. This technique offers high specificity due to its ability to separate molecules based on their chromatographic properties and then identify and quantify them based on their mass-to-charge ratio and fragmentation patterns.

Method Development for Sensitive Quantification of PTH (13-34)

LC-MS/MS methods have been successfully developed and validated for the quantification of PTH fragments, particularly the biologically active PTH (1-34) fragment, also known as Teriparatide researchgate.netresearchgate.netcapes.gov.brnih.govuea.ac.uk. These methods typically involve an initial sample preparation step, often utilizing solid-phase extraction (SPE), to isolate and concentrate the target analyte from the complex biological matrix researchgate.netresearchgate.netnih.govuea.ac.ukuliege.be. The separated peptides are then detected and quantified using tandem mass spectrometry.

Research has demonstrated the capability of LC-MS/MS to achieve very low limits of quantification (LLOQ), often in the picogram per milliliter (pg/mL) range, which is crucial for accurately measuring peptide hormone levels in circulation researchgate.netresearchgate.netcapes.gov.bruea.ac.uktandfonline.com. For instance, methods have been reported with LLOQs as low as 15 pg/mL for PTH (1-34) in plasma researchgate.netcapes.gov.br, and even lower for specific applications like PTH-Fc quantification tandfonline.com. These techniques can also differentiate between various PTH forms, including oxidized and non-oxidized peptides, and are generally free from the antibody cross-reactivity issues that can affect immunoassays uea.ac.uk. The high selectivity and sensitivity of LC-MS/MS make it a promising candidate for developing reference measurement procedures for PTH nih.govuliege.beoup.comd-nb.info.

Validation of Bioanalytical Methods for Research Applications

The validation of LC-MS/MS methods for bioanalytical applications is critical to ensure the reliability and accuracy of the generated data. This process follows established guidelines and typically assesses several key performance parameters:

Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte in the sample. Reported linearity ranges for PTH (1-34) methods often span from approximately 15 pg/mL up to several hundred or thousand pg/mL researchgate.netresearchgate.netcapes.gov.br.

Precision: The degree of agreement among individual test results when the same sample is analyzed repeatedly. Intra-assay precision (within-run) and inter-assay precision (between-run) are assessed, with reported %RSD values typically below 15% researchgate.netresearchgate.netcapes.gov.bruliege.be.

Accuracy (Trueness): The closeness of agreement between the measured value and the true or accepted reference value. Accuracy is often expressed as a percentage of recovery, with values typically within 95-105% researchgate.netuliege.be.

Sensitivity: Assessed by the Lower Limit of Quantification (LLOQ), which represents the lowest concentration of the analyte that can be reliably measured with acceptable precision and accuracy.

Selectivity/Specificity: The ability of the method to measure the target analyte accurately in the presence of other components in the sample matrix, including potential interfering substances or related peptides. LC-MS/MS methods demonstrate high selectivity.

Recovery: The efficiency of the extraction process, often determined by comparing the signal of extracted analyte to that of a post-extraction spiked sample. Recoveries are typically reported in the range of 70-90% researchgate.netresearchgate.netnih.gov.

Matrix Effects: The influence of the sample matrix on the ionization efficiency of the analyte. Well-developed LC-MS/MS methods aim to minimize matrix effects researchgate.net.

Table 2: LC-MS/MS Method Validation Parameters for PTH (1-34) Quantification

ParameterReported Values / RangeSource(s)
Linearity Range 15-1000 pg/mL researchgate.netcapes.gov.br15.07–913.3 pg/mL researchgate.net researchgate.netresearchgate.netcapes.gov.br
LLOQ 15 pg/mL researchgate.netcapes.gov.br0.4 pM (subpicomolar) researchgate.net researchgate.netcapes.gov.br
Intra-assay Precision 6.36% to 10.85% researchgate.net1.78% to 12.4% researchgate.net researchgate.netresearchgate.net
Inter-assay Precision 1.2% to 3.9% uliege.be6.36% to 10.85% researchgate.net researchgate.netuliege.be
Accuracy 96.71% to 100.88% researchgate.net96.2% to 103.2% uliege.be researchgate.netuliege.be
Analyte Recovery ~80% researchgate.netresearchgate.netnih.gov researchgate.netresearchgate.netnih.gov
Matrix Effect Negligible researchgate.netAlmost no matrix effect researchgate.net researchgate.netresearchgate.net

Radioligand Binding Assays

Radioligand binding assays have historically played a significant role in characterizing the interaction of PTH and its fragments with the parathyroid hormone receptor (PTHR1) nih.govnih.govbiorxiv.orgoup.com. These assays involve using a radiolabeled ligand (e.g., 125I-PTH(1-34)) to compete with unlabeled PTH fragments for binding to the receptor expressed on cell membranes or in intact cells nih.govnih.govbiorxiv.orgoup.comoup.com.

These assays are instrumental in determining the affinity (e.g., IC50 values) of different PTH fragments for the receptor and in understanding the structural requirements for receptor binding and activation. Studies have utilized radioligand binding to investigate how specific regions of PTH, including the N-terminal sequences, contribute to receptor affinity and to differentiate between various receptor conformations (e.g., G protein-coupled vs. uncoupled states) nih.govbiorxiv.orgoup.comoup.com. While direct quantification of PTH (13-34) in biological samples is typically performed using LC-MS/MS or immunoassays, radioligand binding assays remain valuable for elucidating the functional interactions of this peptide fragment with its receptor.

Fluorescence-Based Assays (e.g., FRET, NanoBRET) for Kinetic and Conformational Studies

Fluorescence-based techniques, particularly Fluorescence Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET), are powerful methodologies employed to investigate the dynamic interactions between ligands and their receptors in real-time within living cells. These advanced assays enable researchers to elucidate the kinetic parameters of binding and dissociation, as well as to infer conformational changes occurring in the receptor upon ligand engagement. For human parathyroid hormone (13-34) [PTH(13-34)], these techniques provide critical insights into its interaction with the parathyroid hormone receptor 1 (PTHR1), thereby illuminating the mechanisms underlying receptor activation and subsequent cellular signaling. It is important to note that while the focus is on the functional relevance of the (13-34) region, the studies discussed primarily utilize the full active fragment, PTH(1-34), which encompasses this critical sequence.

Fluorescence Resonance Energy Transfer (FRET) Studies

FRET assays typically involve labeling the ligand, such as PTH(1-34), with an acceptor fluorophore (e.g., tetramethylrhodamine, TMR) and the target receptor, PTHR1, with a donor fluorophore (e.g., Green Fluorescent Protein, GFP). These fluorophores are often strategically incorporated into specific domains of the receptor or attached to the ligand pnas.orgpnas.orgnih.govpnas.orgnih.gov. When the labeled ligand binds to the receptor, the proximity of the donor and acceptor fluorophores facilitates energy transfer, leading to a measurable change in fluorescence emission, such as quenching or enhancement of the donor's signal.

Kinetic Mechanism of Binding: FRET studies have revealed that the binding of PTH(1-34) to PTHR1 is a complex, multi-step process. The association kinetics indicate a two-phase mechanism. The initial phase involves rapid hormone association with the receptor's N-terminal extracellular domain (N-domain), characterized by a fast time constant (τ ≈ 140 ms) pnas.orgnih.gov. This is followed by a slower binding phase, attributed to the interaction with the J-domain of the receptor, which is temporally coupled to a conformational switch in the receptor indicative of activation pnas.orgnih.gov. The slow phase of binding has a time constant of approximately 1 second (τ ≈ 1 s) pnas.orgnih.gov. Comparative FRET studies have also demonstrated that PTH(1-34) exhibits faster binding kinetics and a slower dissociation rate compared to PTH-related peptide (PTHrP) nih.govoup.com, suggesting greater stability of the PTH(1-34)-PTHR1 complex. The dissociation rate constant for the slow phase of PTH(1-34) binding has been reported to be in the range of 0.80–0.98 s⁻¹ pnas.org.

Conformational Selectivity and Receptor States: FRET measurements are crucial for distinguishing between different conformational states of the PTHR1. Research indicates that the receptor can exist in distinct states, such as the G protein-coupled (RG) state and the G protein-uncoupled (R0) state pnas.orgnih.govoup.com. PTH(1-34) displays differential binding affinities and complex stabilities depending on these states and the associated G protein coupling. For instance, PTH(1-34) exhibits higher affinity for the R0 state and for receptors coupled to Gs proteins compared to those coupled to Gq proteins pnas.orgnih.gov. This conformational selectivity is significant, as the stability of the PTH(1-34)-PTHR1 complex, particularly its slow dissociation rate, is linked to prolonged receptor activation and signaling oup.comnih.govnih.gov.

Data Table 1: Representative FRET Kinetic Parameters for PTH(1-34) Binding to PTHR1

ParameterValueNotesCitation
Association (N-domain) τ ≈ 140 msFast initial binding phase pnas.orgnih.gov
Association (J-domain/Activation) τ ≈ 1 sSlower phase, coupled to conformational switch pnas.orgnih.gov
Slow Dissociation Rate Constant (k_off) 0.80 – 0.98 s⁻¹Representative rate for the slow dissociation phase pnas.org
Binding Affinity (R0 state) K_D = 14.5 ± 4.7 nMMeasured in Gq-knockout cells pnas.org
Binding Affinity (Gs-coupled state) K_D = 54.5 ± 10.3 nMMeasured in Gs-knockout cells (higher affinity for Gs-coupled) pnas.org
Binding Kinetics (PTHrP comparison) Faster onset, slower decay than PTHrPIndicates greater complex stability for PTH(1-34) nih.govoup.com

NanoBRET Assays for PTH(1-34) Research

NanoBRET offers a refined approach for measuring ligand-receptor interactions by utilizing NanoLuc® Luciferase as a bioluminescent donor and a fluorescently labeled ligand as the acceptor nih.govbiorxiv.orgpromega.com. This method allows for direct, real-time detection of binding events in live cells, providing enhanced signal-to-noise ratios and greater operational convenience compared to traditional radioligand assays nih.gov.

Direct Binding and Affinity Measurements: A novel NanoBRET assay has been developed to directly measure the binding of PTH(1-34) to PTHR1 nih.govbiorxiv.org. This assay typically involves expressing a NanoLuc-tagged PTHR1 and using a TMR-labeled PTH(1-34) derivative. Studies employing this method have yielded precise kinetic and affinity data for PTH(1-34) binding. For example, the association rate constant (k_on) for PTH(1-34) binding to the receptor has been determined to be approximately 4.0-4.4 × 10⁵ s⁻¹M⁻¹, with a dissociation rate constant (k_off) of around 0.0043-0.0051 s⁻¹, resulting in dissociation constants (K_D) in the low nanomolar range (e.g., 11.6-12 nM) nih.govbiorxiv.org.

Insights into Ligand Contributions: NanoBRET assays have also provided insights into the specific roles of different parts of the PTH(1-34) molecule. It has been observed that while the first two N-terminal residues of PTH(1-34) are critical for receptor activation, they contribute minimally to the ligand's binding affinity nih.gov. Furthermore, comparisons with other agonists, such as "long-acting PTH" (LA-PTH), reveal that LA-PTH achieves its higher affinity primarily through a reduced rate constant for dissociation, underscoring the importance of residence time in receptor engagement nih.gov.

Data Table 2: Representative NanoBRET Kinetic and Affinity Parameters for PTH(1-34) Binding to PTHR1

ParameterValueNotesCitation
Association Rate (k_on) 4.0-4.4 × 10⁵ s⁻¹M⁻¹Measured for TMR-labeled PTH(1-34) derivatives binding to NanoLuc-tagged PTHR1 nih.govbiorxiv.org
Dissociation Rate (k_off) 0.0043-0.0051 s⁻¹Measured for TMR-labeled PTH(1-34) derivatives binding to NanoLuc-tagged PTHR1 nih.govbiorxiv.org
Dissociation Constant (K_D) 11.6-12 nMRepresents the overall binding affinity; values obtained from direct binding measurements. nih.govbiorxiv.org
N-terminal Residue Contribution Minimal to affinityResidues 1-2 are critical for activation but do not significantly impact binding affinity. nih.gov
LA-PTH Affinity Higher than PTH(1-34)Achieved primarily through a diminished dissociation rate constant (k_off). nih.gov

Q & A

Advanced Research Question

  • Dose-Response Modeling : Use nonlinear mixed-effects models to account for inter-individual variability .
  • Subgroup Analysis : Stratify by baseline fracture risk, BMD T-scores, or genetic markers (e.g., vitamin D receptor polymorphisms) .
  • Power Calculations : Ensure adequate sample size to detect clinically meaningful differences between 20 µg and 40 µg doses .

How can translational research bridge gaps between preclinical findings and clinical outcomes for PTH (13-34)?

Advanced Research Question

  • Multidisciplinary Approaches : Combine animal models (e.g., mTBI-induced bone loss) with human neuroimaging to explore central mechanisms .
  • Biomarker Validation : Correlate preclinical outcomes (e.g., bone formation rates in mice) with clinical BMD/fracture data .
  • Adaptive Trial Designs : Use interim analyses to refine dosing protocols based on early-phase data .

What strategies mitigate bias in open-label trials studying PTH (13-34) where blinding is challenging?

Advanced Research Question

  • Objective Endpoints : Prioritize quantifiable outcomes (e.g., fracture incidence, BMD) over subjective reports .
  • Adjudication Committees : Use blinded radiologists to confirm fracture events .
  • Placebo-Controlled Phases : Incorporate double-blind periods before transitioning to open-label extensions .

How should researchers address discrepancies in fracture risk reduction between vertebral and nonvertebral sites?

Basic Research Question

  • Mechanistic Hypotheses : Test whether PTH (13-34) preferentially targets trabecular-rich sites (e.g., spine) over cortical bone (e.g., hip) .
  • Meta-Analysis : Pool data from multiple RCTs to increase statistical power for nonvertebral fracture analysis .
  • Comparative Studies : Contrast PTH (13-34) with antiresorptives (e.g., bisphosphonates) to identify site-specific synergies .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.